N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}-beta-alanine
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Overview
Description
H9NO3. It is a derivative of β-alanine, an amino acid involved in various physiological processes. The compound features an acetyl group attached to the β-alanine backbone, along with a thiazole ring substituted by a 4-methoxyphenyl group .
Preparation Methods
Synthesis Routes: Several synthetic routes exist for N-acetyl-β-alanine. One common method involves the reaction of β-alanine with acetic anhydride, resulting in acetylation of the amino group. The thiazole ring can be introduced via condensation reactions with appropriate thioamides. Alternatively, direct acetylation of β-alanine using acetyl chloride or acetic anhydride can yield the desired compound .
Industrial Production: While industrial-scale production methods are less common, N-acetyl-β-alanine can be synthesized using similar principles. Optimization of reaction conditions, purification steps, and scalability are essential for large-scale production.
Chemical Reactions Analysis
Reactivity: N-acetyl-β-alanine undergoes various chemical reactions:
Hydrolysis: The amide bond between the acetyl group and β-alanine can be hydrolyzed, yielding acetate and β-alanine.
Acetylation: The amino group of β-alanine can react with acetylating agents to form N-acetyl-β-alanine.
Thiazole Modifications: The thiazole ring may participate in substitution reactions or cyclizations.
- Acetic anhydride or acetyl chloride for acetylation.
- Thioamides for thiazole ring formation.
- Acidic or basic conditions for hydrolysis.
Major Products: The primary products are N-acetyl-β-alanine itself and its hydrolysis products.
Scientific Research Applications
N-acetyl-β-alanine finds applications in various fields:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its role in cellular metabolism and neurotransmitter modulation.
Industry: May serve as a precursor for specialty chemicals.
Mechanism of Action
The exact mechanism of N-acetyl-β-alanine’s effects remains an area of ongoing research. It may interact with cellular pathways related to neurotransmission, energy metabolism, or antioxidant defense systems.
Comparison with Similar Compounds
N-acetyl-β-alanine stands out due to its unique combination of an acetyl group, thiazole ring, and β-alanine backbone. Similar compounds include β-alanine, acetyl-β-alanine, and other thiazole derivatives.
Properties
Molecular Formula |
C15H16N2O4S |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
3-[[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C15H16N2O4S/c1-21-12-4-2-10(3-5-12)15-17-11(9-22-15)8-13(18)16-7-6-14(19)20/h2-5,9H,6-8H2,1H3,(H,16,18)(H,19,20) |
InChI Key |
HSVRTXMQAHDLTH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)CC(=O)NCCC(=O)O |
Origin of Product |
United States |
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